3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable cyanating agent under controlled conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and other functional groups in the compound can form specific interactions with these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-1-(4-FLUORO-2-METHOXY-PHENYL)-ETHANONE: Similar structure but with the fluorine atom in a different position.
2-CYANO-1-(5-FLUORO-3-METHOXY-PHENYL)-ETHANONE: Similar structure but with the methoxy group in a different position.
2-CYANO-1-(5-FLUORO-2-HYDROXY-PHENYL)-ETHANONE: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both a cyano group and a fluorine atom on the phenyl ring can enhance its reactivity and potential interactions with biological targets.
This detailed article provides a comprehensive overview of 2-CYANO-1-(5-FLUORO-2-METHOXY-PHENYL)-ETHANONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887591-34-6 |
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Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8FNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
KVJUSBRCTUTJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC#N |
Origin of Product |
United States |
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